molecular formula C18H13FN2OS B2925825 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile CAS No. 1203224-36-5

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile

Cat. No.: B2925825
CAS No.: 1203224-36-5
M. Wt: 324.37
InChI Key: AELOEXCSUFFNEK-UHFFFAOYSA-N
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Description

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile is a synthetic small molecule building block of interest in medicinal chemistry and drug discovery research. The compound features an isoquinoline core, a privileged structure in pharmacology known for its diverse biological activities. The molecular scaffold incorporates a 4-fluorobenzyl ether and a thiocyanato side chain, functional groups that are commonly utilized to modulate physicochemical properties and binding affinity to biological targets. Isoquinoline derivatives are frequently investigated for their potential as kinase inhibitors . Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules targeting various enzymes and receptors. Its structure offers potential for further chemical modifications, making it a versatile scaffold for constructing libraries of compounds in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-14-6-4-13(5-7-14)12-22-17-3-1-2-16-15(17)8-10-21-18(16)23-11-9-20/h1-8,10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELOEXCSUFFNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2SCC#N)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an isoquinoline moiety, a fluorobenzyl group, and a thioacetic acid group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FNOS, with a molecular weight of approximately 327.39 g/mol. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C18H16FNOS
Molecular Weight 327.39 g/mol
CAS Number 1203204-13-0
Appearance Solid
Solubility Soluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes or other kinases that are crucial in inflammatory pathways.
  • Receptor Binding : It may bind to specific receptors involved in cell signaling, influencing cellular responses associated with growth and apoptosis.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Antitumor Activity : Research has shown that isoquinoline derivatives can act as potent inhibitors of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HeLa cervical adenocarcinoma and HCT116 colon carcinoma cells .
  • Anti-inflammatory Properties : The thioacetic acid group may enhance the compound's ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

Several case studies have explored the biological activity of thioacetic acid derivatives and isoquinoline-based compounds:

  • Anticancer Activity Study : A study involving a series of isoquinoline derivatives showed that modifications to the benzyl group significantly affected their cytotoxicity against cancer cell lines. The most potent compounds exhibited IC50 values less than 1 µM against multiple cancer types .
  • Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound demonstrated reduced edema and lower levels of inflammatory markers compared to controls, suggesting a promising anti-inflammatory profile .

Scientific Research Applications

2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile is a research compound with potential biological activities, drawing interest in medicinal chemistry. It features an isoquinoline moiety, a fluorobenzyl group, and a thioacetic acid group, potentially contributing to its diverse pharmacological properties.

Chemical Structure and Properties
The compound has a molecular formula of C18H13FN2OS and a molecular weight of 324.37.

Key chemical properties include:

  • Molecular Formula: C18H13FN2OS
  • Molecular Weight: 324.4 g/mol
  • IUPAC Name: 2-[5-[(4-fluorophenyl)methoxy]isoquinolin-1-yl]sulfanylacetonitrile
  • CAS Number: 1203224-36-5

Potential Mechanisms of Biological Activity
The biological activity of this compound may stem from its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes.

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes or other kinases crucial in inflammatory pathways.
  • Receptor Binding: It may bind to specific receptors involved in cell signaling, influencing cellular responses associated with growth and apoptosis.

Research Findings
Isoquinoline derivatives can act as potent inhibitors of various cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the low micromolar range against HeLa cervical adenocarcinoma and HCT116 colon carcinoma cells. The thioacetic acid group may enhance the compound's ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

  • Anticancer Activity Study: Modifications to the benzyl group significantly affected the cytotoxicity of isoquinoline derivatives against cancer cell lines. The most potent compounds exhibited IC50 values less than 1 µM against multiple cancer types.
  • Inflammation Model: Compounds structurally related to this compound demonstrated reduced edema and lower levels of inflammatory markers compared to controls in an animal model of inflammation, suggesting a promising anti-inflammatory profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Thioether-Linked Heterocycles

  • Compound 6a (2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole): Core Structure: 1,3,4-Thiadiazole vs. isoquinoline. Substituents: A trifluoromethylpyrimidine and 2-methylbenzylthio group. Activity: Demonstrated 65–85% inhibition against Botrytis cinerea and Phomopsis sp.
  • SU3327 (5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine): Structure: Nitrothiazole-thiadiazole hybrid. Activity: Known as a c-Jun N-terminal kinase (JNK) inhibitor. Comparison: The absence of a nitrothiazole group in the target compound may reduce off-target kinase inhibition but limit JNK-specific activity .

Fluorinated Benzyl Derivatives

  • Compound 30 (N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-[2-[[2-guanidino-4-thiazolyl)methyl]thio]ethyl]guanidine): Structure: Includes a 4-fluorobenzyl group linked to a guanidine-thiazole system. Synthesis: Yielded 60% with decomposition above 137°C. Comparison: The target compound’s simpler isoquinoline-thioacetonitrile architecture may improve synthetic accessibility and thermal stability compared to this multi-functionalized guanidine derivative .

Nitrile-Containing Compounds

  • AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4 pyrimidinyl) acetonitrile): Structure: Benzothiazole-pyrimidine hybrid with an acetonitrile group. Activity: Potent JNK inhibitor with IC₅₀ values in the nanomolar range. Comparison: The absence of a pyrimidine or benzothiazole moiety in the target compound may reduce kinase affinity but mitigate toxicity risks associated with complex heterocycles .

Triazole-Thioacetic Acid Derivatives

  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid :
    • Structure : Triazole core with thioacetic acid and dimethoxyphenyl groups.
    • Toxicity : Predicted LD₅₀ values of 1,200–1,500 mg/kg (oral, rat) via GUSAR modeling.
    • Comparison : The target compound’s nitrile group may confer higher reactivity but lower acute toxicity compared to carboxylic acid derivatives .

Key Research Findings and Implications

  • Antifungal Potential: The thioether linkage in the target compound and Compound 6a suggests shared mechanisms, but the isoquinoline core may enhance target specificity .
  • Kinase Inhibition : Structural simplicity relative to AS601245 or SU3327 could limit off-target effects but may require optimization for potency .
  • Synthetic Feasibility : Higher yields (60–65%) in fluorobenzyl-containing analogs (e.g., Compound 30) indicate viable routes for scaling the target compound .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2-((5-((4-Fluorobenzyl)oxy)isoquinolin-1-yl)thio)acetonitrile?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and thiolation. Key steps include:
  • Functional group protection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during isoquinoline ring formation .
  • Catalyst optimization : Screen palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorobenzyl linkages) to improve efficiency .
  • Purification : Employ column chromatography with acetonitrile/water gradients (e.g., 0.1% trifluoroacetic acid in acetonitrile) to isolate intermediates .
  • Yield tracking : Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction times (typically 12-48 hrs) under inert atmospheres .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 4-fluorobenzyl group (δ ~7.2 ppm for aromatic protons) and acetonitrile’s nitrile peak (δ ~2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₄FN₃OS: 351.0842) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. What are the critical solubility and stability parameters for handling this compound in lab settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) at concentrations ≤10 mM to avoid precipitation. Avoid aqueous buffers unless stabilized with surfactants .
  • Stability : Store at -20°C under argon to prevent hydrolysis of the thioether bond. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Target selection : Prioritize kinases or enzymes with conserved cysteine residues, as the thioacetonitrile group may act as a covalent inhibitor .
  • Dose-response curves : Use 10-point serial dilutions (1 nM–100 μM) in triplicate to calculate IC₅₀ values .
  • Control experiments : Include a negative control (e.g., unmodified isoquinoline) and a positive control (e.g., staurosporine for kinase inhibition) .
  • Data normalization : Express activity as % inhibition relative to solvent-only controls using plate readers (e.g., Synergy H4 for fluorescence assays) .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and degradation products?

  • Methodological Answer :
  • Abiotic degradation : Simulate hydrolysis (pH 2–12 buffers) and photolysis (UV-Vis light exposure) to identify breakdown products like 4-fluorobenzyl alcohol or isoquinoline derivatives .
  • Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial metabolism via LC-MS/MS .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to estimate LC₅₀/EC₅₀ values .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :
  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Buffer conditions : Adjust ionic strength (e.g., 150 mM NaCl) or redox agents (e.g., DTT) to mimic physiological environments .
  • Data triangulation : Perform meta-analysis of published analogs (e.g., fluorobenzyl-substituted isoquinolines) to identify structure-activity trends .

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